molecular formula C66H126O16 B035265 Sorbitan sesquioleate CAS No. 8007-43-0

Sorbitan sesquioleate

Cat. No. B035265
CAS RN: 8007-43-0
M. Wt: 1211.7 g/mol
InChI Key: CUNWUEBNSZSNRX-RKGWDQTMSA-N
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Description

Synthesis and Molecular Structure Analysis Sorbitan sesquioleate is synthesized through the esterification of sorbitol with oleic acid, leading to a complex mixture of esters. The molecular structure is characterized by its hydrophilic sorbitol backbone and hydrophobic fatty acid chains, which facilitate its role as an effective emulsifier in creating stable water-in-oil emulsions.

Chemical Reactions and Properties This compound participates in reactions typical of esters, including hydrolysis under both acidic and basic conditions. Its chemical stability and reactivity are influenced by its ester linkages and the nature of the sorbitol and oleic acid constituents.

Physical Properties Analysis Sorbitan sesquioleate exhibits oil-solubility and water-dispersibility, attributes that are integral to its function as an emulsifier. It forms viscous, solid-like interfacial films at the mineral oil-water interface, which are essential for the stabilization of emulsions. The adsorption process at the interface is slow, extending over several days, and is characterized by changes in interfacial viscosity, crucial for the aging behavior of emulsions.

Chemical Properties Analysis The chemical behavior of sorbitan sesquioleate in formulations is influenced by its concentration and interaction with other components. Its emulsifying property allows for the formation of stable emulsions, which is a critical aspect of its utility in various applications. Moreover, it has been studied for its potential to cause allergic reactions, emphasizing the need for understanding its interaction with human skin and immune system.

Scientific Research Applications

Dermatology

  • Summary of the application : SSO is a rare contact allergen that is also an important indicator of allergic contact dermatitis from crossreacting compounds as well as for false‐positive fragrance allergy .
  • Methods of application or experimental procedures : This was a retrospective analysis of 840 patients consecutively patch tested with SSO 20% petrolatum between 1996 and 2020 .
  • Results or outcomes : The prevalence of SSO sensitization was 0.6% (5 of 840). In four of the five patients, clinical relevance could be established from SSO crossreactants, mainly in moisturizers and topical pharmaceuticals other than corticosteroids .

Cosmetics

  • Summary of the application : SSO is used in a variety of products including skin care products, skin cleansing products, moisturizers, eye makeup and other makeup .
  • Methods of application or experimental procedures : SSO functions as a surfactant – emulsifying agent .
  • Results or outcomes : The safety of SSO has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR Expert Panel evaluated scientific data and concluded that these ingredients were safe as a cosmetic ingredient under present conditions of concentration and use .

Polymerization Process

  • Summary of the application : SSO is useful as a stabilizing agent in the polymerization process to produce spherical acrylamide beads .

Topical Medications

  • Summary of the application : SSO is a common emulsifier component in topical corticosteroids, topical antibiotics, topical antifungals, and topical retinoids .
  • Methods of application or experimental procedures : SSO is used as an emulsifier in these medications, helping to mix oil and water components and enhance the spreadability of the product .

Skin Care

  • Summary of the application : SSO functions as a skin-conditioning agent, enhancing the spreadability and texture of products. Its emulsifying properties contribute to the even distribution of ingredients, providing a smoother application .
  • Methods of application or experimental procedures : SSO is added to skin care products for its emulsifying properties, which help to evenly distribute the ingredients and improve the texture and spreadability of the product .

Cosmetic Products

  • Summary of the application : SSO is a key emulsifying agent in cosmetic products, fostering the harmonious blending of water and oil-based components .
  • Methods of application or experimental procedures : SSO is added to cosmetic products for its emulsifying properties, which help to blend water and oil-based components .

Nourishing Skin

  • Summary of the application : SSO nourishes the skin .

Stabilizing Agent

  • Summary of the application : Its chemical components can combine with both water-based and oil-based molecules, making it an effective stabilizer for cosmetic products .

Pigment Wetting Agent

  • Summary of the application : Its liquid form is used as a colorant or pigment wetting agent that imparts color to any cosmetic formulation .

Safety And Hazards

Sorbitan Sesquioleate is considered a low hazard ingredient by the Cosmetics Database, which only notes mild concerns regarding organ system and toxicity, due to animal studies that showed organ effects and skin moderation at moderate doses .

Future Directions

Sorbitan Sesquioleate is a versatile ingredient in skincare and cosmetics, contributing to both product texture and performance . It functions as a skin-conditioning agent, enhancing the spreadability and texture of products . Its emulsifying properties contribute to the even distribution of ingredients, providing a smoother application . This makes it valuable in formulations like creams and lotions, ensuring a comfortable and well-absorbed experience for users .

properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H34O2.2C6H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(9)5(11)6(12)4(10)2-8/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-12H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNWUEBNSZSNRX-RKGWDQTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H130O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorbitan sesquioleate

CAS RN

8007-43-0
Record name Sorbitan sesquioleate [USAN:INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, (Z)-9-octadecenoate (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORBITAN SESQUIOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8RRI5W5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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